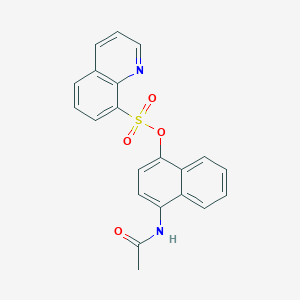
Phenyl quinoline-8-sulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl quinoline-8-sulfonate (PQS) is a chemical compound that has gained significant attention in scientific research due to its unique properties and potential applications. PQS is a sulfonated quinoline derivative that has been widely used in various fields of research, including biochemistry, pharmacology, and molecular biology.
Aplicaciones Científicas De Investigación
Phenyl quinoline-8-sulfonate has been used extensively in scientific research due to its unique properties. This compound has been used as a fluorescent probe for the detection of metal ions, such as copper and zinc. This compound has also been used as a photosensitizer for photodynamic therapy, which is a promising cancer treatment method. In addition, this compound has been used as a ligand for the development of new drugs and as a tool for the study of protein-ligand interactions.
Mecanismo De Acción
The mechanism of action of Phenyl quinoline-8-sulfonate is not fully understood, but it is believed to involve the formation of complexes with metal ions. This compound can form stable complexes with copper and zinc ions, which can lead to the generation of reactive oxygen species (ROS) upon exposure to light. The ROS can cause oxidative damage to cancer cells, leading to their destruction. This compound can also bind to proteins, which can alter their activity and function.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. This compound can induce apoptosis, which is a programmed cell death mechanism that is important for the regulation of cell growth and development. This compound can also inhibit the activity of enzymes, such as acetylcholinesterase, which is important for the regulation of neurotransmitter levels in the brain. This compound has also been shown to have anti-inflammatory effects, which can be useful for the treatment of various inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Phenyl quinoline-8-sulfonate has several advantages for lab experiments. This compound is a highly stable compound that can be easily synthesized and purified. This compound is also a fluorescent compound, which can be useful for the detection of metal ions and the study of protein-ligand interactions. However, this compound has some limitations for lab experiments. This compound can be toxic to cells at high concentrations, which can limit its use in cell-based assays. In addition, this compound can be sensitive to light and can degrade over time, which can affect its stability and activity.
Direcciones Futuras
There are several future directions for the research and development of Phenyl quinoline-8-sulfonate. One potential direction is the development of this compound-based photosensitizers for cancer therapy. This compound can be modified to improve its selectivity and efficacy for cancer cells. Another potential direction is the development of this compound-based fluorescent probes for the detection of metal ions in biological samples. This compound can also be used as a tool for the study of protein-ligand interactions and the development of new drugs. Overall, this compound has the potential to be a valuable tool for scientific research and the development of new therapies.
Métodos De Síntesis
The synthesis of Phenyl quinoline-8-sulfonate involves the reaction of 8-aminoquinoline with phenylsulfonyl chloride in the presence of a base such as triethylamine. The reaction yields this compound as a white crystalline solid with a high purity level. The synthesis of this compound is relatively simple and can be accomplished through a one-pot reaction. The purity and yield of this compound can be improved by optimizing the reaction conditions.
Propiedades
Fórmula molecular |
C15H11NO3S |
|---|---|
Peso molecular |
285.3 g/mol |
Nombre IUPAC |
phenyl quinoline-8-sulfonate |
InChI |
InChI=1S/C15H11NO3S/c17-20(18,19-13-8-2-1-3-9-13)14-10-4-6-12-7-5-11-16-15(12)14/h1-11H |
Clave InChI |
NEPWCKJYABFTOB-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
SMILES canónico |
C1=CC=C(C=C1)OS(=O)(=O)C2=CC=CC3=C2N=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[4-(2-Fluorophenyl)piperazin-1-yl]-3-methyl-5-oxopentanoic acid](/img/structure/B276965.png)
![{2-Oxo-2-[(1-phenylethyl)amino]ethoxy}acetic acid](/img/structure/B276966.png)

![{2-[4-(3-Chlorophenyl)piperazin-1-yl]-2-oxoethoxy}acetic acid](/img/structure/B276969.png)

![(1-{2-Oxo-2-[4-(2-pyridinyl)-1-piperazinyl]ethyl}cyclopentyl)acetic acid](/img/structure/B276978.png)
![2-[2-(4-Methylpiperazin-4-ium-1-yl)-2-oxoethoxy]acetate](/img/structure/B276979.png)



![N-{2-chloro-5-[(diethylamino)sulfonyl]phenyl}-8-quinolinesulfonamide](/img/structure/B276990.png)
![N-{5-[(diethylamino)sulfonyl]-2-methoxyphenyl}-8-quinolinesulfonamide](/img/structure/B276993.png)

![2-Methylphenyl 2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonate](/img/structure/B276996.png)